(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
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Description
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H18ClNO7 and its molecular weight is 443.84. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- A study on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives highlighted tandem oxidative aminocarbonylation-cyclization processes, demonstrating the potential of palladium-catalyzed reactions in creating complex organic molecules with high stereoselectivity (Gabriele et al., 2006). Such methodologies could be relevant for synthesizing or modifying the structure of compounds like the one .
Mechanistic Insights and Structural Analysis
- Investigations into the molecular structures and reactivities of specific 1,3-diphthalimidobenzene derivatives provided insights into the conjugation effects and steric hindrances that influence the chemical reactivity and potential applications of complex organic compounds (Kovalevsky et al., 1998). Such studies are crucial for understanding how modifications in molecular structure impact the properties of organic compounds, including those with benzodioxin and morpholine components.
Luminescent Sensors and Materials Science Applications
- Research on Zn(II)-based metal-organic frameworks (MOFs) derived from dicarboxylate ligand and N-donor ligands as luminescent sensors for the selective detection of picric acid illustrated the potential application of complex organic molecules in the development of sensitive and selective detection systems for environmental monitoring (Wang et al., 2019). This suggests that compounds with similar structural features may find applications in materials science and sensor technology.
Antimicrobial and Biological Activity
- Studies on the synthesis and evaluation of new N-substituted imide derivatives as potential antibacterial agents indicate that complex organic molecules, including those with morpholine components, can exhibit significant biological activities (Khalil et al., 2010). This highlights the potential for compounds like "(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate" to be investigated for biological and pharmaceutical applications.
Properties
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO7/c23-15-7-13(21-14(8-15)11-28-12-29-21)9-19-20(25)17-2-1-16(10-18(17)31-19)30-22(26)24-3-5-27-6-4-24/h1-2,7-10H,3-6,11-12H2/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSKGNUIJYGRRU-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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